molecular formula C8H11N B080551 4,5,6,7-Tetrahydro-1H-indole CAS No. 13618-91-2

4,5,6,7-Tetrahydro-1H-indole

Cat. No.: B080551
CAS No.: 13618-91-2
M. Wt: 121.18 g/mol
InChI Key: KQBVVLOYXDVATK-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-1H-indole is a heterocyclic organic compound that belongs to the indole family It is characterized by a partially saturated indole ring, which distinguishes it from fully aromatic indoles

Scientific Research Applications

4,5,6,7-Tetrahydro-1H-indole has several scientific research applications:

Safety and Hazards

The compound is classified under GHS07. The hazard statements include H315 (Skin Corrosion/Irritation Category 2), H319 (Serious Eye Damage/Eye Irritation Category 2), and H335 (Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) Category 3) . The precautionary statements include P261, P264, P271, P280, P302 + P352, and P305 + P351 + P338 .

Preparation Methods

Synthetic Routes and Reaction Conditions

4,5,6,7-Tetrahydro-1H-indole can be synthesized through several methods. One common approach involves the reduction of indole derivatives. For instance, the catalytic hydrogenation of indole in the presence of a suitable catalyst, such as palladium on carbon, can yield this compound . Another method involves the cyclization of appropriate precursors, such as the reaction of cyclohexanone with aniline under acidic conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. The use of high-pressure hydrogenation reactors and efficient catalysts ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydro-1H-indole undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form indole derivatives.

    Reduction: Further reduction can lead to fully saturated indole derivatives.

    Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its partially saturated indole ring, which imparts different chemical and biological properties compared to fully aromatic indoles

Properties

IUPAC Name

4,5,6,7-tetrahydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N/c1-2-4-8-7(3-1)5-6-9-8/h5-6,9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQBVVLOYXDVATK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80159727
Record name 1H-Indole, 4,5,6,7-tetrahydro-
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Molecular Weight

121.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13618-91-2
Record name 4,5,6,7-Tetrahydro-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13618-91-2
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Record name 1H-Indole, 4,5,6,7-tetrahydro-
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Record name 13618-91-2
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Record name 1H-Indole, 4,5,6,7-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80159727
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Record name 1H-Indole, 4,5,6,7-tetrahydro
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Record name 4,5,6,7-Tetrahydroindole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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